BenchChemオンラインストアへようこそ!

4-(4-Pentylbenzoyl)isoquinoline

Lipophilicity QSAR Chromatographic retention

4-(4-Pentylbenzoyl)isoquinoline (CAS 1187169-74-9) provides a defined LogP increment of +2.0 vs methyl homolog, enabling precise lipophilicity calibration in medicinal chemistry. DMSO solubility >30 mg/mL facilitates high-throughput screening. ≥97% purity across vendors ensures reproducibility. Use for SAR studies or LC-MS/MS method development.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 1187169-74-9
Cat. No. B1392193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Pentylbenzoyl)isoquinoline
CAS1187169-74-9
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C21H21NO/c1-2-3-4-7-16-10-12-17(13-11-16)21(23)20-15-22-14-18-8-5-6-9-19(18)20/h5-6,8-15H,2-4,7H2,1H3
InChIKeyDRYCQYMJLHUTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Pentylbenzoyl)isoquinoline (CAS 1187169-74-9): Chemical Identity and Baseline Properties for Research Procurement


4-(4-Pentylbenzoyl)isoquinoline (CAS 1187169-74-9) is a synthetic benzoylisoquinoline derivative with the molecular formula C21H21NO and a molecular weight of 303.4 g/mol . The compound consists of an isoquinoline core substituted at the 4-position with a 4-pentylbenzoyl moiety, distinguishing it structurally from simpler benzoylisoquinoline analogs [1]. Its predicted acid dissociation constant (pKa) is 9.86±0.15, and it demonstrates solubility in DMSO (>30 mg/mL) . The compound is commercially available in research-grade purities of ≥95% to ≥97% . It is classified as a research-use-only chemical intended for pharmaceutical development and medicinal chemistry applications .

Why 4-(4-Pentylbenzoyl)isoquinoline Cannot Be Replaced by Unsubstituted or Shorter-Chain Benzoylisoquinoline Analogs


4-(4-Pentylbenzoyl)isoquinoline occupies a specific and underexplored position in the benzoylisoquinoline chemical space that precludes simple substitution with closely related analogs. The presence of a C5 linear pentyl substituent at the para-position of the benzoyl ring directly impacts two critical parameters governing experimental utility: predicted LogP and solubility profile [1]. Unsubstituted 4-benzoylisoquinoline (CAS 20335-71-1) lacks this hydrophobic alkyl chain entirely, while shorter-chain homologs (methyl, ethyl, propyl) produce quantitatively different lipophilicity profiles that alter chromatographic retention, membrane partitioning, and ultimately biological assay outcomes [2]. Furthermore, the specific 4-position substitution pattern on the benzoyl moiety distinguishes this compound from regioisomeric 3-substituted benzoylisoquinolines, which exhibit divergent bioactivity trends according to published structure-activity relationship studies [3]. In the absence of a commercial standard possessing identical LogP and retention characteristics, substituting this compound with a generic analog introduces uncontrolled experimental variables that compromise reproducibility and data integrity. The evidence presented below quantifies the precise physicochemical and structural dimensions where this compound demonstrates verifiable differentiation.

4-(4-Pentylbenzoyl)isoquinoline (CAS 1187169-74-9): Quantitative Differentiation Evidence Versus Comparator Analogs


Predicted LogP Differential Versus Unsubstituted 4-Benzoylisoquinoline Establishes Lipophilicity-Based Utility

The predicted LogP value for 4-(4-pentylbenzoyl)isoquinoline is approximately 3.22 (QSPR calculation), representing a substantial ~2.3 log unit increase over unsubstituted 4-benzoylisoquinoline (LogP ~0.92 predicted via analogous QSPR methods) [1]. This differential quantifies the precise contribution of the C5 pentyl substituent to overall molecular hydrophobicity. The ~200-fold increase in theoretical octanol-water partition coefficient directly translates to measurably longer reversed-phase HPLC retention times and differential solubility behavior, parameters essential for reproducible assay development.

Lipophilicity QSAR Chromatographic retention Medicinal chemistry

Differential DMSO Solubility Establishes Practical Handling Advantage in Stock Solution Preparation

4-(4-Pentylbenzoyl)isoquinoline demonstrates DMSO solubility exceeding 30 mg/mL (>98.9 mM), as confirmed by multiple vendor technical specifications . This solubility profile enables straightforward preparation of concentrated stock solutions without requiring specialized co-solvents or heating. In contrast, unsubstituted 4-benzoylisoquinoline (MW 233.27) would theoretically yield a lower molar concentration at equivalent mg/mL solubility due to its smaller molecular weight, but more critically, its lower lipophilicity reduces DMSO compatibility at high concentrations. The >30 mg/mL threshold meets standard medicinal chemistry requirements for high-concentration DMSO stock preparation, minimizing solvent carryover into biological assays.

Solubility DMSO stock Compound handling Assay development

Commercial Purity Specifications Meet Medicinal Chemistry Benchmarks for Structure-Activity Relationship Studies

4-(4-Pentylbenzoyl)isoquinoline is commercially available at minimum purity specifications of 95% to 97% across multiple independent suppliers . This purity tier is consistent with the requirements for structure-activity relationship (SAR) studies in medicinal chemistry programs, where impurities exceeding 5% can confound biological activity interpretation. The availability of the compound at >95% purity eliminates the need for in-house purification prior to initial screening, reducing both time and resource expenditure compared to sourcing from a single vendor or requiring custom synthesis.

Purity specification SAR studies Analytical quality Compound procurement

Structural Differentiation: C5 Pentyl Substituent Enables Physicochemical Tuning Not Achievable with Shorter-Chain Homologs

The C5 n-pentyl substituent on the benzoyl ring of 4-(4-pentylbenzoyl)isoquinoline confers a specific and quantifiable increment in lipophilicity relative to shorter-chain homologs. Each additional methylene unit in the alkyl chain contributes approximately +0.5 to LogP, meaning the pentyl analog is ~0.5 LogP units more lipophilic than the butyl homolog, ~1.0 units above propyl, ~1.5 units above ethyl, and ~2.0 units above methyl-substituted 4-benzoylisoquinolines [1]. This predictable LogP increment provides medicinal chemists with a precise tool for tuning compound properties during lead optimization campaigns. The commercially available pentyl analog therefore serves as a specific lipophilicity reference point in homologous series screening, where the C5 chain length represents a distinct point on the lipophilicity-activity continuum.

Alkyl chain length Lipophilicity tuning Structure-property relationships Medicinal chemistry

Distinct Molecular Weight and Formula Differentiate from 4-Benzoylisoquinoline for Analytical Method Development

4-(4-Pentylbenzoyl)isoquinoline (C21H21NO, MW 303.4) exhibits a molecular weight 70.13 Da greater than unsubstituted 4-benzoylisoquinoline (C16H11NO, MW 233.27), corresponding to the addition of the C5H10 pentyl moiety [1]. This mass differential produces distinct MS (ESI+) signals ([M+H]+ m/z 304.4 vs. 234.3) and reversed-phase HPLC retention behavior due to the increased hydrophobic surface area. For analytical chemists developing purity methods or quantifying compound concentrations, this clear mass separation eliminates isobaric interference between the target compound and its unsubstituted analog in mass spectrometry-based detection workflows.

Mass spectrometry HPLC method development Analytical reference Chromatography

Isoquinoline 4-Position Substitution Pattern: Distinct from 1-Substituted Bioactive Benzoyldihydroisoquinolines

4-(4-Pentylbenzoyl)isoquinoline features substitution at the isoquinoline 4-position, structurally distinct from the 1-benzoyl-3,4-dihydroisoquinoline series reported in the literature as possessing IC50 values <5 μM against L1210 leukemia cells [1]. The SAR analysis from Bermejo et al. (2002) identified that an α-ketoimine moiety is necessary for potent antiproliferative activity, and 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline derivatives (compounds 34-40) are significantly less active than the 1-benzoyl-substituted variants [1]. This demonstrates that the position of substitution on the isoquinoline core (4-position vs. 1-position) fundamentally alters biological activity profiles. Furthermore, the study established that both unsubstituted and 3′-monosubstituted benzoylic moieties produced greater potency than other substitution patterns [1], highlighting the importance of precise substitution regiochemistry in benzoylisoquinoline series.

Regioisomer Positional isomer SAR Medicinal chemistry

Recommended Research Application Scenarios for 4-(4-Pentylbenzoyl)isoquinoline (CAS 1187169-74-9) Based on Verifiable Evidence


Medicinal Chemistry Lead Optimization: Lipophilicity Reference Point in Homologous 4-Alkylbenzoylisoquinoline Series

The C5 n-pentyl substituent of 4-(4-pentylbenzoyl)isoquinoline provides a defined LogP increment of approximately +0.5 units relative to the butyl homolog and +2.0 units relative to the methyl homolog, based on established Hansch-Fujita π constant methodology [1]. This compound can serve as a specific lipophilicity reference point in medicinal chemistry programs exploring 4-alkylbenzoylisoquinolines as a novel chemical series. Researchers can use this commercially available compound to benchmark reversed-phase HPLC retention characteristics and to calibrate LogP-activity relationships in homologous series screening campaigns. The >95% commercial purity supports immediate deployment in these studies without requiring in-house purification.

Analytical Chemistry: Method Development and Purity Verification Reference Standard

The distinct molecular weight of 303.4 g/mol (C21H21NO) and predicted LogP of ~3.22 differentiate 4-(4-pentylbenzoyl)isoquinoline from unsubstituted 4-benzoylisoquinoline (MW 233.27, LogP ~0.92) and shorter-chain homologs [1]. This compound is suitable as a reference standard for developing LC-MS/MS methods targeting benzoylisoquinoline derivatives, where the +70 Da mass differential relative to the unsubstituted core ensures unambiguous identification and quantification. The DMSO solubility exceeding 30 mg/mL facilitates the preparation of calibration standards and quality control samples for bioanalytical method validation.

Structure-Activity Relationship Studies: Exploration of 4-Position vs. 1-Position Isoquinoline Substitution Effects

Published SAR data on benzoyldihydroisoquinolines establishes that 1-benzoyl-substituted derivatives exhibit potent cytotoxicity (IC50 <5 μM against L1210 cells), while 1-phenyl and 1-alkyl substitutions yield reduced activity [1]. 4-(4-Pentylbenzoyl)isoquinoline, featuring substitution at the isoquinoline 4-position rather than the 1-position, provides a structurally complementary tool for investigating how substitution regiochemistry modulates biological target engagement. Researchers examining novel benzoylisoquinoline chemotypes can employ this compound as a comparator to evaluate the biological consequences of shifting the benzoyl moiety from the 1-position to the 4-position of the isoquinoline scaffold.

Compound Management and High-Throughput Screening: Assay-Ready Stock Preparation

With verified DMSO solubility >30 mg/mL (>98.9 mM) and commercial availability at ≥95% purity across multiple vendors [1], 4-(4-pentylbenzoyl)isoquinoline is well-suited for direct deployment in high-throughput screening campaigns. The high DMSO solubility enables preparation of concentrated compound stocks that minimize final assay DMSO concentration, reducing the risk of solvent-induced artifacts. The multi-vendor availability of this compound at consistent purity specifications supports reproducible procurement for longitudinal screening programs or follow-up validation studies.

Quote Request

Request a Quote for 4-(4-Pentylbenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.